
L-Threonyl-L-prolyl-L-seryl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-prolyl-L-seryl-L-glutamic acid is a peptide composed of four amino acids: threonine, proline, serine, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-prolyl-L-seryl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling reaction: where the activated amino acid reacts with the amine group of the resin-bound peptide.
Deprotection steps: to remove protecting groups from the amino acids, allowing for further coupling reactions.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-prolyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine and serine can be oxidized to form aldehydes or ketones.
Reduction: The carboxyl groups in glutamic acid can be reduced to form alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from hydroxyl groups.
Reduction: Formation of alcohols from carboxyl groups.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
L-Threonyl-L-prolyl-L-seryl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery system or in peptide-based vaccines.
Industry: Utilized in the development of novel materials and biopolymers.
Mechanism of Action
The mechanism of action of L-Threonyl-L-prolyl-L-seryl-L-glutamic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-prolyl-L-glutamic acid
- Glycyl-L-hydroxyprolyl-L-glutamic acid
- Glycyl-L-prolyl-DL-serine
Uniqueness
L-Threonyl-L-prolyl-L-seryl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of threonine, proline, serine, and glutamic acid allows for unique interactions and applications compared to other similar peptides.
Properties
CAS No. |
798540-83-7 |
|---|---|
Molecular Formula |
C17H28N4O9 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H28N4O9/c1-8(23)13(18)16(28)21-6-2-3-11(21)15(27)20-10(7-22)14(26)19-9(17(29)30)4-5-12(24)25/h8-11,13,22-23H,2-7,18H2,1H3,(H,19,26)(H,20,27)(H,24,25)(H,29,30)/t8-,9+,10+,11+,13+/m1/s1 |
InChI Key |
KKBIDLSDUGKUQS-XPCJQDJLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


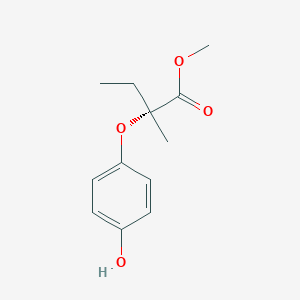
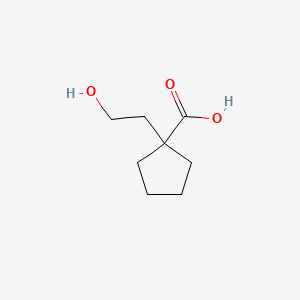
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)

![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)
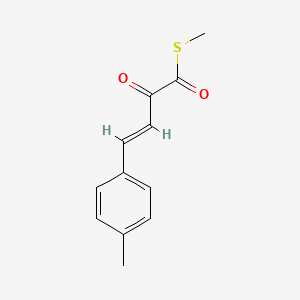
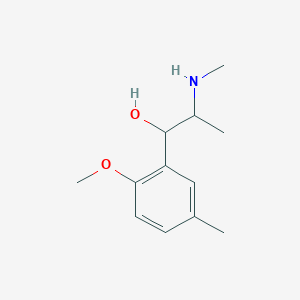

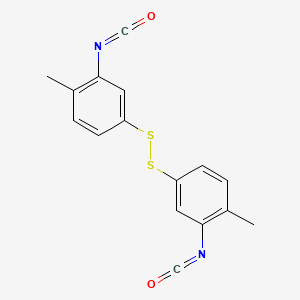
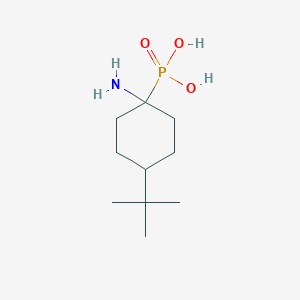
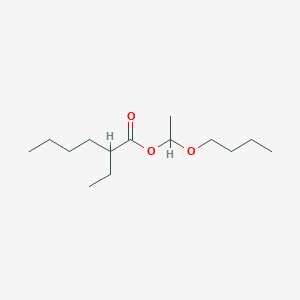
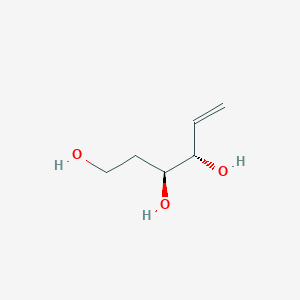
![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
